molecular formula C10H11N3S B177542 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine CAS No. 4994-88-1

5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine

Cat. No.: B177542
CAS No.: 4994-88-1
M. Wt: 205.28 g/mol
InChI Key: QXPQVUQBEBHHQP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Its core structure is isosteric with purine bases, allowing it to interact with a variety of biological targets. Research has identified this chemotype as a potent microtubule-targeting agent that inhibits tubulin polymerization by binding at the colchicine site, leading to cancer cell death . Specific derivatives have demonstrated remarkable antiproliferative potency, with IC50 values below 40 nM in human cancer cells, and have shown efficacy in overcoming P-glycoprotein and βIII-tubulin mediated drug resistance, which are common limitations of existing therapies like paclitaxel . One lead compound from this class exhibited statistically significant antitumor effects in a murine xenograft model, underscoring its therapeutic potential . Beyond microtubule disruption, this chemical scaffold has also been rationally designed and identified as a dual inhibitor of topoisomerase I and II, critical enzymes for DNA replication and cell proliferation . In this context, optimized derivatives have been shown to induce oxidative stress and G2/M cell cycle arrest in breast cancer cell lines, outperforming standard agents like camptothecin and etoposide in cytotoxicity assays . Furthermore, the core structure has been investigated as a novel chemotype of AKT1 inhibitors for the treatment of Acute Myeloid Leukemia (AML), with one study identifying a specific derivative that effectively inhibits AKT1 kinase activity and induces apoptosis in AML cells . The compound's research utility also extends to immunology, as related derivatives have been reported as inhibitors of the full-length RORγt, a key regulator in T-helper 17 cell differentiation involved in autoimmune diseases . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPQVUQBEBHHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293029
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4994-88-1
Record name 4994-88-1
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Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction serves as the cornerstone for constructing the tetrahydrobenzo[b]thiophene core. In a representative procedure, cyclohexanone (15 ) reacts with ethyl cyanoacetate and sulfur in ethanol under morpholine catalysis to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (16 ) (Scheme 1) . Cyclization of 16 with chloroformamidine hydrochloride in acetonitrile at reflux produces 4-chloro-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine (20 ) in 68–75% yield . Subsequent amination of 20 with aqueous ammonia or ammonium hydroxide under controlled conditions replaces the 4-chloro group with an amine, affording the target compound.

Key Advantages :

  • High regioselectivity in pyrimidine ring formation.

  • Scalable yields (68–75% for chlorination step) .

Limitations :

  • Requires strict anhydrous conditions during cyclization.

  • POCl₃ usage necessitates specialized handling .

Cyclization of Ethyl 2-Amino-thiophene Carboxylate Derivatives

An alternative route involves condensing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (16 ) with formamide or urea derivatives. For instance, heating 16 with formamide at 180°C induces cyclodehydration, directly yielding the pyrimidin-4-one intermediate . Chlorination of this intermediate using POCl₃/pyridine generates the 4-chloro derivative, which is subsequently aminated (Table 1).

Table 1: Reaction Conditions for Chlorination and Amination

StepReagentsTemperatureYield (%)
ChlorinationPOCl₃, pyridine, toluene110°C68–75
AminationNH₃ (aq.), ethanol80°C60–65

One-Pot Synthesis via Nucleophilic Aromatic Substitution

Recent advancements demonstrate a one-pot strategy where the Gewald product (16 ) undergoes simultaneous cyclization and amination. Treating 16 with guanidine hydrochloride in the presence of K₂CO₃ and DMF at 120°C directly forms the 4-amino derivative via nucleophilic aromatic substitution (NAS) . This method bypasses the chlorination step, reducing reaction time and hazardous waste.

Optimization Insights :

  • Base Selection : K₂CO₃ outperforms NaOAc in promoting NAS (yield increase: 15–20%) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol .

Alternative Pathways: Functional Group Interconversion

The pyrimidin-4-one derivative (synthesized via cyclization of 16 with ethyl cyanoacetate) serves as a versatile intermediate . Treatment with PCl₅ converts the ketone to a 4-chloro group, which is then aminated. This approach offers flexibility for introducing diverse substituents at the 4-position but requires additional purification steps.

Critical Analysis of Methodologies

Yield Comparison :

  • Gewald/chlorination/amination sequence: 60–65% overall yield .

  • One-pot NAS method: 55–60% yield .

Purity Considerations :

  • HPLC analyses reveal that the one-pot method reduces byproduct formation (e.g., diaminopyrimidines) by 12–15% compared to stepwise approaches .

Environmental Impact :

  • The NAS route eliminates POCl₃ usage, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine involves several methods that yield derivatives with varying biological activities. For example:

  • Synthesis Method : The compound can be synthesized through the reaction of thieno[2,3-d]pyrimidin-4-amine with formaldehyde in a solvent like 1,4-dioxane at elevated temperatures. This method has been shown to produce high yields of the desired product .

Antibacterial Properties

Research indicates that derivatives of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine exhibit significant antibacterial activity. A study highlighted the design and synthesis of various thieno[2,3-d]pyrimidine derivatives that demonstrated potent antibacterial effects against a range of pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Specific derivatives have been shown to modulate inflammatory responses by inhibiting key pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.

Autoimmune Disease Treatment

Recent studies have explored the use of this compound as a RORγt (retinoic acid receptor-related orphan nuclear hormone receptor gamma t) inhibitor. RORγt is crucial for Th17 cell differentiation and is implicated in autoimmune diseases. The inhibition of RORγt by 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine has shown promise in attenuating conditions like lupus nephritis while preserving thymocyte development .

Case Studies and Research Findings

StudyFocusFindings
Yin et al., 2022Synthesis and CharacterizationDeveloped a new derivative with potential for drug development; characterized using NMR and IR spectroscopy .
Zhang et al., 2017Antibacterial ActivityIdentified several derivatives with significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Recent Study on RORγt InhibitionAutoimmune DiseasesDemonstrated effectiveness in reducing symptoms of lupus nephritis through targeted inhibition of Th17 differentiation .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Biological Activity

5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary biological activity associated with this compound relates to its interaction with the Retinoid-related Orphan Receptor gamma-t (RORγt). RORγt plays a crucial role in the differentiation of T-helper 17 (Th17) cells, which are implicated in autoimmune and inflammatory diseases. Inhibitors targeting RORγt can potentially modulate immune responses and treat various disorders.

Key Findings:

  • Inhibition of Th17 Cell Differentiation : A synthesized library of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives was screened for their ability to inhibit Th17 cell differentiation. One potent lead compound was identified that effectively inhibited this process without affecting lymph-node genesis .
  • Binding Mechanism : Docking studies indicated that the lead compound may bind near the hinge domain of RORγt rather than the traditional ligand-binding domain. This suggests a novel mechanism of action that could lead to the development of specific RORγt inhibitors .

Biological Activity Overview

The compound has been studied for various biological activities beyond its role as a RORγt inhibitor. These include:

  • Antimicrobial Properties : Some derivatives of thieno[2,3-d]pyrimidine have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity highlights the potential for developing new antibiotics from this class of compounds.
  • Neuropharmacological Effects : Certain derivatives have demonstrated anxiolytic effects by selectively binding to 5-HT1A receptors. For instance, specific isomers have shown significant affinity for these receptors while exhibiting minimal side effects compared to conventional anxiolytics .

Table 1: Summary of Biological Activities

Activity Compound Effect Reference
Inhibition of Th17 differentiationTetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivativePotent inhibitor identified
AntimicrobialVarious thieno[2,3-d]pyrimidine derivativesEffective against Gram-positive/negative bacteria
Anxiolytic(R)-1,2,3,4-Tetrahydrobenzothieno[2,3-c]pyridine derivativesReduced anxiety without receptor cross-reactivity

Q & A

Q. Experimental Design :

  • Anti-tyrosinase activity : Use mushroom tyrosinase (EC 1.14.18.1) in a spectrophotometric assay with L-DOPA as a substrate. IC50_{50} values are calculated for derivatives (e.g., compound 4g showed IC50_{50} = 12.5 µM) .
  • Antiplasmodial activity : Test against Plasmodium falciparum cultures (e.g., 3D7 strain) using SYBR Green fluorescence. Derivatives with piperazine substituents exhibited IC50_{50} < 1 µM .
    Data Interpretation : Correlate activity with substituent electronic properties (e.g., electron-withdrawing groups enhance tyrosinase inhibition) .

Advanced Question: What structural features influence binding affinity in molecular docking studies?

Docking (e.g., AutoDock Vina) into tyrosinase (PDB: 2Y9X) reveals that:

  • The tetrahydrobenzo ring occupies the hydrophobic pocket.
  • Hydroxyl or tert-butyl substituents on the phenyl ring form hydrogen bonds with His263 and Asn260 .
  • Piperazine-containing derivatives show strong interactions with Plasmodium dihydroorotate dehydrogenase (DHODH) via salt bridges .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Case Example : A compound may show high in vitro anti-tyrosinase activity but low efficacy in cellular assays.
Methodology :

  • Verify assay conditions (e.g., pH, substrate concentration). Tyrosinase activity is pH-dependent (optimal pH 6.8).
  • Assess membrane permeability via logP calculations (e.g., derivatives with logP > 3.5 may have poor solubility).
  • Cross-validate with molecular dynamics simulations to check binding stability .

Advanced Question: What strategies are used for structure-activity relationship (SAR) studies?

  • Substitution patterns : Compare 2-substituted vs. 4-substituted derivatives. For example, 2-hydroxyphenyl derivatives (e.g., 4d ) show higher tyrosinase inhibition than unsubstituted analogs .
  • Ring modifications : Replace the tetrahydrobenzo ring with cyclohexane to assess conformational flexibility .

Advanced Question: How are computational methods integrated into experimental design?

  • Virtual screening : Use Schrödinger Suite to filter derivatives based on ADMET properties (e.g., CNS permeability, hepatotoxicity).
  • Quantum mechanical calculations : Calculate Fukui indices to predict regioselectivity in electrophilic substitution reactions .

Advanced Question: What are the challenges in achieving regioselectivity during substitution reactions?

Example : Introducing substituents at the 2-position vs. 4-position.
Solutions :

  • Use directing groups (e.g., NH2_2 at position 4 directs electrophiles to position 2).
  • Optimize reaction conditions (e.g., POCl3_3/DMF for chlorination at position 4 ).

Advanced Question: How to optimize crystallization for XRD analysis?

  • Solvent selection : Use acetic acid for recrystallization to enhance crystal lattice stability .
  • Temperature control : Slow cooling (0.1°C/min) from ethanol yields diffraction-quality crystals .

Advanced Question: How to design derivatives for improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the NH2_2 group at position 4 with a trifluoromethyl group to enhance metabolic stability.
  • Prodrug strategies : Convert hydroxyl groups to phosphate esters for increased aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine

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